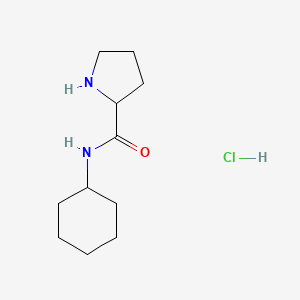

N-cyclohexylpyrrolidine-2-carboxamide hydrochloride

描述

N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C11H21ClN2O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring, making it a valuable subject for scientific research and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylpyrrolidine-2-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. Catalytic amidation often employs catalysts such as carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid and facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

N-cyclohexylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

科学研究应用

N-cyclohexylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of N-cyclohexylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

N-Cyclohexyl-2-pyrrolidone: A structurally similar compound with a pyrrolidone ring instead of a pyrrolidine ring.

N-Cyclohexylpyrrolidine-2-carboxamide: Another related compound with similar chemical properties.

Uniqueness

N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and pyrrolidine ring contribute to its stability and reactivity, making it a valuable compound for various applications .

生物活性

N-Cyclohexylpyrrolidine-2-carboxamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a pyrrolidine ring and a cyclohexyl group. The hydrochloride form enhances its solubility in biological systems, which is crucial for its pharmacological applications.

| Feature | Description |

|---|---|

| Chemical Formula | CHNO·HCl |

| Molecular Weight | 240.76 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stereochemistry | (2S)-configuration |

The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, particularly in pathways related to inflammation and cancer.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It is hypothesized that N-cyclohexylpyrrolidine-2-carboxamide interacts with receptors that play roles in pain perception and cellular signaling pathways.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

1. Anti-inflammatory Properties

Studies indicate that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of inflammatory cytokines and other mediators, making it a candidate for treating conditions characterized by chronic inflammation.

2. Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. Its metabolites have been linked to enhanced cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

3. Antimicrobial Effects

Research indicates that this compound may possess antimicrobial properties, making it relevant for developing new antibiotics or adjunct therapies for infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced levels of interleukin-6 (IL-6) in murine models of inflammation, indicating its potential as an anti-inflammatory agent.

- Anticancer Efficacy Research : In vitro tests showed that this compound inhibited the growth of human leukemia cells with an IC50 value indicative of potent activity compared to standard chemotherapeutic agents.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-Cyclohexyl-2-pyrrolidone | Mild antimicrobial properties | Lacks carboxylic acid functionality |

| Pyrrolidine carboxamides | Various enzyme inhibition | Structural diversity affecting activity |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-cyclohexylpyrrolidine-2-carboxamide hydrochloride?

Methodological Answer: The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with cyclohexylamine under activated carboxylate conditions. For example:

- Step 1 : React pyrrolidine-2-carboxylic acid with a coupling agent (e.g., EDC/HOBt) in anhydrous DMF.

- Step 2 : Add cyclohexylamine to form the amide bond.

- Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl.

Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Confirm purity via HPLC (retention time: ~8.2 min under conditions in ).

Key Characterization :

| Technique | Expected Data |

|---|---|

| 1H NMR (DMSO-d6) | δ 1.2–1.8 (m, cyclohexyl protons), δ 3.1–3.5 (pyrrolidine ring), δ 8.2 (s, NH) |

| HPLC | Purity ≥98% (method validation per ICH guidelines) |

Q. How can researchers confirm the identity and structural integrity of this compound?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare experimental 1H/13C NMR spectra with computational predictions (e.g., ChemDraw) or literature data. Focus on cyclohexyl (6H multiplet) and pyrrolidine ring protons .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 229.2 (free base) and [M-Cl]+ for the hydrochloride salt .

- XRD : For crystalline batches, analyze crystal packing to verify stereochemistry (if applicable) .

Critical Note : Cross-validate results with elemental analysis (C, H, N ±0.4%) to rule out hydrate/solvate formation .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Conditions : 40°C/75% RH (6 months), light exposure (ICH Q1B), and pH variations (1–13).

- Analysis : Monitor via HPLC-MS for degradation products. Common issues include:

- Hydrolysis: Cleavage of the amide bond → pyrrolidine-2-carboxylic acid (detectable at m/z 116.1).

- Oxidation: Cyclohexyl ring oxidation → cyclohexanol derivatives (e.g., m/z 101.1) .

Storage Recommendations :

- Store in airtight containers under inert gas (Ar/N2) at -20°C for long-term stability .

- Avoid prolonged exposure to humidity (>60% RH) .

Q. What strategies are effective for developing an RP-HPLC method to resolve this compound from structurally similar impurities?

Methodological Answer : Column Screening : Test C18, phenyl, and polar-embedded phases (e.g., ACE 3 C18-PFP). Mobile Phase : Optimize pH (2.5–3.5 with 0.1% TFA) and organic modifier (acetonitrile vs. methanol).

Example Method :

| Parameter | Value |

|---|---|

| Column | Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) |

| Flow Rate | 1.0 mL/min |

| Gradient | 10–50% acetonitrile in 15 min |

| Detection | UV 210 nm |

Validation : Assess linearity (R² >0.999), LOD/LOQ (<0.1 µg/mL), and precision (%RSD <2%) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer : Design :

- Variants : Synthesize analogs with modified cyclohexyl (e.g., tert-butyl) or pyrrolidine (e.g., methylated) groups.

- Assays : Test in vitro binding affinity (e.g., receptor-binding assays) and pharmacokinetic properties (e.g., logP via shake-flask method).

Case Study :

- Analog : N-(4-Methoxycyclohexyl)pyrrolidine-2-carboxamide hydrochloride showed 3-fold higher solubility but reduced CNS penetration due to increased polarity .

Data Interpretation :

属性

IUPAC Name |

N-cyclohexylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h9-10,12H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOAQDAPAQVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。